Paravallarinol
Overview
Description
The description of a compound typically includes its chemical name, molecular formula, and structural formula. It may also include information about its physical appearance and any notable characteristics .
Synthesis Analysis
Synthesis analysis involves a detailed examination of the methods used to synthesize the compound. This can include the types of reactions used, the reagents and catalysts involved, and the conditions under which the synthesis occurs .Molecular Structure Analysis
Molecular structure analysis involves examining the arrangement of atoms within the compound and the types of bonds that hold these atoms together. Techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy might be used for this purpose .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound can undergo. This can include reactions with other compounds or decomposition reactions. The products of these reactions and the conditions under which they occur would also be studied .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be studied. This could include its melting point, boiling point, solubility in various solvents, and its chemical stability .Scientific Research Applications
1. Octopus Vulgaris Paralarvae Rearing
Paravallarinol has potential applications in the rearing of Octopus vulgaris paralarvae. High mortality rates in Octopus vulgaris paralarvae rearing experiments led to the formation of a working group to address this issue. The group focused on determining the bottlenecks preventing successful paralarval rearing and defining the most appropriate conditions. They explored various rearing techniques, including different tank systems, feeding environments, and diets, emphasizing the importance of prey rich in DHA and EPA with a high DHA/EPA ratio. This research is significant in understanding and improving the viability and success rates of Octopus vulgaris paralarvae rearing (Iglesias et al., 2007).
2. Paravalvular Leakage in Transcatheter Aortic Valve Implantation
Another research area is the study of paravalvular leakage (PVL) in transcatheter aortic valve implantation (TAVI). PVL is a significant complication of TAVI and can impact the clinical benefits and adoption of TAVI in patients. Research has focused on developing effective paravalvular sealing technologies and refining methods for the timely detection and accurate quantification of PVL. This research is vital for improving TAVI outcomes and reducing complications like PVL (Abdelghani et al., 2016).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
(1S)-1-[(3S,8R,9S,10R,13R,14S,17S)-13-(hydroxymethyl)-10-methyl-3-(methylamino)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37NO2/c1-14(25)18-6-7-20-17-5-4-15-12-16(23-3)8-10-21(15,2)19(17)9-11-22(18,20)13-24/h4,14,16-20,23-25H,5-13H2,1-3H3/t14-,16-,17+,18+,19-,20-,21-,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JASSGIGGJMGBFO-QLPKIABKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)NC)C)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)NC)C)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70937839 | |
Record name | 3-(Methylamino)pregn-5-ene-18,20-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70937839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17083-11-3 | |
Record name | Paravallarinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017083113 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(Methylamino)pregn-5-ene-18,20-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70937839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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